REACTION_CXSMILES
|
B.C1COCC1.[Cl:7][C:8]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].Cl>C1COCC1>[Cl:7][C:8]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][NH2:11] |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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B.C1CCOC1
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Name
|
|
Quantity
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662 mg
|
Type
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reactant
|
Smiles
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ClC1=C(C#N)C=CC=C1F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.18 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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TEMPERATURE
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Details
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The combined mixture was heated at 70° C. for 30 min
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Duration
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30 min
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Type
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CONCENTRATION
|
Details
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After that time, the mixture was concentrated in vacuo
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Type
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CUSTOM
|
Details
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to remove most of solvent, water (20 ml)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with Et2O (3×30 ml)
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Type
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WASH
|
Details
|
The extracts were washed with water (20 ml)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×50 ml)
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Type
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WASH
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Details
|
These EtOAc extracts were washed with brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=CC=C1F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |